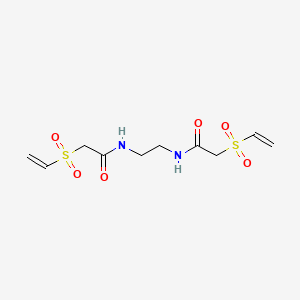
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
Übersicht
Beschreibung
N,N’-Bis(vinylsulfonylacetyl)ethylenediamine is a chemical compound with the molecular formula C10H16N2O6S2 and a molecular weight of 324.38 . It is also known by the synonym Ethylenebis(vinylsulfonylacetamide) . The compound appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The InChI code for N,N’-Bis(vinylsulfonylacetyl)ethylenediamine is1S/C10H16N2O6S2/c1-3-19(15,16)7-9(13)11-5-6-12-10(14)8-20(17,18)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) . This indicates the specific atomic connectivity and stereochemistry of the molecule. Physical And Chemical Properties Analysis
N,N’-Bis(vinylsulfonylacetyl)ethylenediamine is a solid at 20 degrees Celsius . . It is soluble in hot methanol .Wissenschaftliche Forschungsanwendungen
Intramolecular Hydrogen Bonding and Molecular Structure
Research on bis(acetylacetone)ethylenediimine has shown the existence of intramolecular N – H· · ·O hydrogen bonding assisted by resonance in the solid protonated form of the compound. This demonstrates the compound's structural stability and potential for use in designing materials with specific molecular interactions and properties (Özkar et al., 2004).
Corrosion Inhibition
N,N'-bis(1-phenylethanol)ethylenediamine has been synthesized and investigated for its efficiency as a corrosion inhibitor, showcasing how modifications to the ethylenediamine backbone can lead to functional materials with applications in protecting metals against corrosion (Sığırcık et al., 2017).
Thermal Stabilization for Polymers
A series of N,N'-bis(phenylcarbamoyl)alkyldiamines were synthesized and demonstrated to be effective thermal stabilizers for poly(vinyl chloride) (PVC), indicating the potential of such compounds in enhancing the thermal stability of PVC and possibly other polymers (Chen et al., 2014).
Organocatalysis
Sulfones, including vinyl sulfones and bismethylensulfones derivatives, have shown versatility in organocatalytic asymmetric reactions. This points to the role of vinylsulfone-based compounds in developing new methodologies for enantioselective synthesis, highlighting their importance in synthetic chemistry and organocatalysis (Alba et al., 2010).
Lithium-Sulfur Batteries
Compounds such as Bis-[3-(vinyloxyethoxy)-2-hydroxypropyl-]polysulfides (BVPS) have been prepared and shown to be effective as binders in cathode compositions for lithium-sulfur batteries, showcasing the utility of ethylenediamine derivatives in energy storage applications (Trofimov et al., 2006).
Potentiometric Sensors
The synthesis of N,N’-bis(2,4-dimethoxybenzylidene)ethylenediamine and its use in creating a novel poly(vinyl chloride) membrane potentiometric sensor for Fe3+ ions demonstrate the potential of ethylenediamine derivatives in sensor technology (Kumar et al., 2022).
Safety And Hazards
N,N’-Bis(vinylsulfonylacetyl)ethylenediamine is classified as dangerous. It may cause serious eye damage and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .
Eigenschaften
IUPAC Name |
2-ethenylsulfonyl-N-[2-[(2-ethenylsulfonylacetyl)amino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6S2/c1-3-19(15,16)7-9(13)11-5-6-12-10(14)8-20(17,18)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZOJDWOQYTACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CC(=O)NCCNC(=O)CS(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338870 | |
| Record name | N,N'-Bis(vinylsulfonylacetyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(vinylsulfonylacetyl)ethylenediamine | |
CAS RN |
66710-66-5 | |
| Record name | N,N′-1,2-Ethanediylbis[2-(ethenylsulfonyl)acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66710-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(vinylsulfonylacetamido)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066710665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Bis(vinylsulfonylacetyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-bis(vinylsulfonylacetamido)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



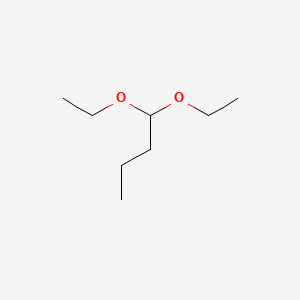

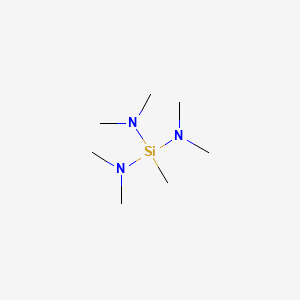



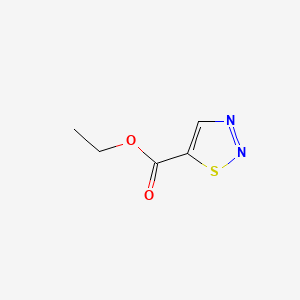


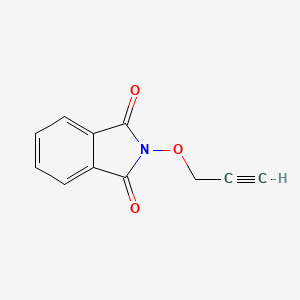
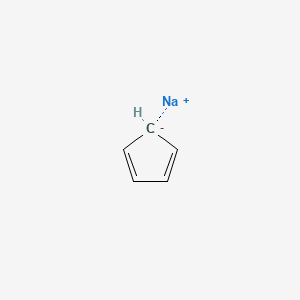
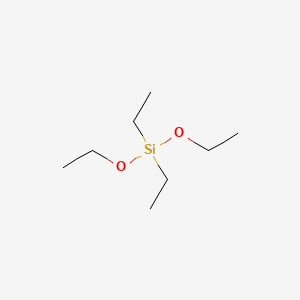

![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-](/img/structure/B1585088.png)